Oxolan-2-ylmethyl 6-cyclohexylhexanoate
Description
Oxolan-2-ylmethyl 6-cyclohexylhexanoate is an ester derivative synthesized from 6-cyclohexylhexanoic acid and tetrahydrofurfuryl alcohol (oxolan-2-ylmethanol). Structurally, it comprises a hydrophobic 6-cyclohexylhexanoate chain linked to a tetrahydrofurfuryl group, a five-membered cyclic ether.
Properties
CAS No. |
6282-64-0 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 6-cyclohexylhexanoate |
InChI |
InChI=1S/C17H30O3/c18-17(20-14-16-11-7-13-19-16)12-6-2-5-10-15-8-3-1-4-9-15/h15-16H,1-14H2 |
InChI Key |
ORHYMGXZCGBINK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)OCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-2-ylmethyl 6-cyclohexylhexanoate typically involves the esterification of 6-cyclohexylhexanoic acid with oxolan-2-ylmethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-ylmethyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Oxolan-2-ylmethyl 6-cyclohexylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxolan-2-ylmethyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
a) Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Structure: Features a tetrahydrofurfuryl group esterified with acrylic acid (2-propenoic acid). The acrylate moiety includes a reactive double bond.
- Key Difference: Unlike Oxolan-2-ylmethyl 6-cyclohexylhexanoate, this compound lacks the cyclohexylhexanoate chain but retains the tetrahydrofurfuryl group. Its acrylate functionality enables polymerization, a property absent in the target compound .
b) Prop-2-en-1-yl 6-Cyclohexylhexanoate (CAS 7493-66-5)
- Structure: Shares the 6-cyclohexylhexanoate backbone but uses a propenyl (allyl) ester group instead of tetrahydrofurfuryl.
- Key Difference : The propenyl group introduces a terminal double bond, enhancing reactivity for crosslinking or copolymerization compared to the more stable tetrahydrofurfuryl ester in the target compound .
Physicochemical Properties
Reactivity and Stability
- This compound: The absence of unsaturated bonds renders it chemically stable under ambient conditions. Hydrolysis resistance is likely higher due to steric hindrance from the cyclohexyl group.
- Tetrahydrofurfuryl Acrylate : The acrylate group undergoes rapid radical polymerization, making it suitable for coatings and adhesives .
- Prop-2-en-1-yl 6-Cyclohexylhexanoate: The propenyl ester’s terminal double bond allows thiol-ene reactions or copolymerization, though slower than acrylates .
Toxicological Profiles
- Tetrahydrofurfuryl Acrylate : Metabolizes to tetrahydrofurfuryl alcohol (CAS 97-99-4), associated with moderate toxicity (e.g., irritation, organ effects) .
- This compound: Expected to share tetrahydrofurfuryl alcohol as a metabolite, suggesting similar toxicity risks. The cyclohexyl group may delay metabolic clearance.
- Prop-2-en-1-yl 6-Cyclohexylhexanoate: Propenyl metabolites (e.g., acrylic acid derivatives) could pose distinct irritant or sensitization hazards .
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